molecular formula C31H44N6O8S B12304253 Metkephamide acetate

Metkephamide acetate

Cat. No.: B12304253
M. Wt: 660.8 g/mol
InChI Key: MCEMSMUXOSFTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metkephamide acetate, also known as metkefamide, is a synthetic opioid pentapeptide and a derivative of [Met]enkephalin. It has the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2. This compound is known for its potent agonist activity on the δ- and μ-opioid receptors, with roughly equal affinity for both. It also exhibits high affinity and subtype-selectivity for the κ3-opioid receptor .

Preparation Methods

Metkephamide acetate is synthesized through a series of peptide coupling reactions. The synthetic route typically involves the stepwise addition of protected amino acids to form the pentapeptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The final product is then deprotected and purified to obtain this compound .

Chemical Reactions Analysis

Metkephamide acetate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying peptide synthesis and opioid receptor interactions.

    Biology: The compound is used in research to understand the mechanisms of opioid receptor activation and signal transduction.

    Medicine: Metkephamide acetate has been investigated for its analgesic properties and potential use as a pain management drug. It has shown promise in providing pain relief with fewer side effects compared to conventional opioids.

    Industry: The stability and potency of this compound make it a valuable compound for developing new opioid-based therapeutics.

Mechanism of Action

Metkephamide acetate exerts its effects by binding to and activating the δ- and μ-opioid receptors in the central nervous system. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release, producing analgesic effects. The compound’s high stability against proteolytic degradation allows it to penetrate the blood-brain barrier and provide prolonged pain relief .

Comparison with Similar Compounds

Metkephamide acetate is unique compared to other opioid peptides due to its high stability and ability to penetrate the blood-brain barrier. Similar compounds include:

Properties

Molecular Formula

C31H44N6O8S

Molecular Weight

660.8 g/mol

IUPAC Name

acetic acid;2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4)

InChI Key

MCEMSMUXOSFTJG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.